molecular formula C13H14N2O2 B080210 Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 10250-63-2

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B080210
CAS RN: 10250-63-2
M. Wt: 230.26 g/mol
InChI Key: JDJQHVJXMXXKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate and its derivatives are synthesized through various methods, including one-pot condensation reactions and cyclocondensation with different reagents. For example, a synthesis approach involves the one-pot condensation of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine, using ethanol as a solvent to achieve the pyrazole ester (Viveka et al., 2016). Another method employs ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, highlighting the diversity in synthetic routes (Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through single crystal X-ray diffraction studies. These studies reveal details such as crystallization systems, space groups, unit cell parameters, and molecular interactions. For instance, the structure of a derivative crystallizes in the monoclinic system with specific space group and cell parameters, showcasing intermolecular C-H···O and C-H···π interactions (Viveka et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of new derivatives with potential applications. The reactions often involve diazotization, coupling with other reagents, and exhibit unique regioselectivity and yield under different conditions, including ultrasound irradiation for enhancing reaction efficiency (Machado et al., 2011).

Scientific Research Applications

Heterocyclic Compound Synthesis and Dye Chemistry

Pyrazoles, including structures similar to Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, are valuable as building blocks in the synthesis of a wide range of heterocyclic compounds. Their unique reactivity allows for the generation of diverse cynomethylene dyes under mild conditions from various precursors, expanding the repertoire of synthetic organic chemistry and materials science (Gomaa & Ali, 2020).

Medicinal Chemistry

Pyrazole derivatives are recognized for their wide spectrum of biological activities. Research focuses on synthesizing methyl-substituted pyrazoles to explore their potential as medicinal scaffolds, demonstrating the importance of pyrazole derivatives in drug discovery and development (Sharma et al., 2021).

Anticancer Applications

The synthesis of pyrazoline derivatives, including pyrazole carboxylate types, has been extensively studied for their anticancer properties. Innovative synthetic strategies aim to develop new anticancer agents, highlighting the potential of pyrazole derivatives in contributing to cancer therapy (Tokala et al., 2022).

Environmental and Toxicological Studies

With the increasing industrial scale use of compounds like 1-ethyl-3-methylimidazolium acetate, a component similar to Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, understanding their environmental impact and toxicity becomes crucial. Although initially perceived as relatively safe, comprehensive studies are required to fully assess their safety profile for widespread applications (Ostadjoo et al., 2018).

Synthetic Methodologies

Research into pyrazole derivatives also encompasses developing novel synthetic methodologies for creating these compounds efficiently. Techniques such as microwave-assisted synthesis have been explored to enhance the synthesis of pyrazole derivatives, demonstrating the ongoing innovation in the field of organic synthesis (Sheetal et al., 2018).

Safety And Hazards

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

ethyl 2-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-11(14-15(12)2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJQHVJXMXXKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400163
Record name Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

CAS RN

10250-63-2
Record name Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10250-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.